molecular formula C5H9O3P B12064555 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide CAS No. 59474-16-7

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide

Cat. No.: B12064555
CAS No.: 59474-16-7
M. Wt: 148.10 g/mol
InChI Key: BPJODSLPXVSHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique combination of oxygen and phosphorus in the ring structure imparts distinctive chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with alkyldichlorophosphines, which yields 3-chloro-1,2-oxaphospholane-2-oxide. This intermediate undergoes isomerization followed by dehydrochlorination to form the desired 1,2-oxaphosphole derivative . Another method involves the electrophilic addition to 1,2-alkadiene- and alkatrienephosphonate derivatives, which is a straightforward and efficient synthetic strategy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of synthetic route depends on factors such as yield, cost, and availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, bromine, benzenesulfenyl, and benzeneselenenyl chlorides . The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and the use of solvents such as dichloromethane or toluene.

Major Products

The major products formed from these reactions include various substituted oxaphosphole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in research and industrial applications .

Properties

CAS No.

59474-16-7

Molecular Formula

C5H9O3P

Molecular Weight

148.10 g/mol

IUPAC Name

2-hydroxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7)

InChI Key

BPJODSLPXVSHQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CP(=O)(O1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.